molecular formula C17H28Cl3NO B14004404 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride CAS No. 93543-27-2

2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride

Cat. No.: B14004404
CAS No.: 93543-27-2
M. Wt: 368.8 g/mol
InChI Key: CVEMYMRIICDIDF-UHFFFAOYSA-N
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Description

2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bis(2-chloropropyl)amino group attached to a phenol ring with a tert-butyl substituent. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride typically involves the reaction of 2-chloropropylamine with a suitable phenolic compound under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloropropyl groups can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-bis(2-chloropropyl)amine: A related compound with similar structural features but different functional groups.

    Bis(2-chloroethyl)amine: Another similar compound with different substituents on the phenol ring.

Uniqueness

2-[[Bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

93543-27-2

Molecular Formula

C17H28Cl3NO

Molecular Weight

368.8 g/mol

IUPAC Name

2-[[bis(2-chloropropyl)amino]methyl]-4-tert-butylphenol;hydrochloride

InChI

InChI=1S/C17H27Cl2NO.ClH/c1-12(18)9-20(10-13(2)19)11-14-8-15(17(3,4)5)6-7-16(14)21;/h6-8,12-13,21H,9-11H2,1-5H3;1H

InChI Key

CVEMYMRIICDIDF-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=C(C=CC(=C1)C(C)(C)C)O)CC(C)Cl)Cl.Cl

Origin of Product

United States

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